Cas no 18531-99-2 ((1S)-[1,1'-Binaphthalene]-2,2'-diol)

(1S)-[1,1'-Binaphthalene]-2,2'-diol, commonly known as (S)-BINOL, is a chiral diol widely used in asymmetric synthesis and catalysis. Its rigid binaphthyl backbone and axial chirality make it an effective ligand for transition-metal complexes, enabling high enantioselectivity in reactions such as hydrogenation, coupling, and oxidation. (S)-BINOL is also employed in the preparation of chiral auxiliaries, organocatalysts, and materials for nonlinear optics. The compound’s stability, well-defined stereochemistry, and versatility in derivatization contribute to its broad utility in pharmaceutical and fine chemical synthesis. Its high purity and consistent performance make it a preferred choice for researchers developing enantioselective methodologies.
(1S)-[1,1'-Binaphthalene]-2,2'-diol structure
18531-99-2 structure
Product Name:(1S)-[1,1'-Binaphthalene]-2,2'-diol
CAS No:18531-99-2
MF:C20H14O2
MW:286.323965549469
MDL:MFCD00004068
CID:51070
PubChem ID:24854838
Update Time:2025-06-09

(1S)-[1,1'-Binaphthalene]-2,2'-diol Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Dihydroxy-1,1'-binaphthyl
    • (S)-(-)-1,1'-Bi-2-naphthol
    • S-(-)-2,2'-Dihydroxy-1,1'-binaphthyl
    • (S)-(-)-Binol
    • (s)-(-)-1,1’-bi-2-nanphthol
    • (R)-(+)-2,2'-DIHYDROXY-1,1'-BINAPHTHYL
    • (R)-(+)-2,2'-DIHYDROXY-1,1-BINAPHTHYL
    • (R)-(+)-1,1'-BI(2,2'-NAPHTHOL)
    • (R)-(+)-1,1'-BINAPHTHYL-2,2'-DIOL
    • R(+)-1,1'-BINAPHTHALENE-2,2'-DIOL
    • (R)-[1,1]-BINAPHTHALENYL-2,2'-DIOL
    • (R)-(+)-1,1'-BIS(2-NAPHTHOL)
    • S-(-)-1,1'-Bi-2-naphthol
    • (1S)-[1,1'-Binaphthalene]-2,2'-diol
    • (R)-(+)-1,1'-bi-2-naphthol
    • (S)-(-)-1,1`-Bi-2-naphthol
    • (S)-(-)-1,1′-Bi(2-naphthol)
    • (S)-(-)-1,1-Bi-2-naphthol
    • (S)-(-)-1,1'-BI-3-NAPHTHOL
    • (S)-(-)-2,2-Dihydroxy-1,1-Binaphthyl
    • 1,1'-Bi-2-naphthol
    • (1S)-2,2'-DIHYDROXY-[1,1']-BINAPHTHYL
    • (S)-(-)-1,1‘-Bi-2-naphthol
    • (S)-(-)-1,1'-BI(2-NAPHTHOL)
    • (S)-(-)-1,1'-BINAPHTHYL-2,2'-DIOL FOR SYNTHESIS
    • (S)-(-)-2,2'-Dihydroxy-1,1'-
    • (S)-(-)-2,2'-DIHYDROXY-1,1'-BINAPHTHYL
    • (S)-(-)BINOL
    • (S)-(+)-1,1'-BI-2-NAPHTHOL
    • (S)-(+)-1,1-BI-2-NAPHTHOL
    • (S)-1,1-Bi-2-Naphthol
    • (S)-BINOL
    • S-(-)-1.1'-Bi-2-Naphthol
    • S-BINOL
    • AKOS 90560
    • (R,S)-BINOL
    • S-BINAPHTHOL
    • BI-2-NAPHTHOL
    • DI-B-NAPHTHOL
    • AURORA KA-7212
    • 2,2'-DINAPHTHOL
    • S-1,1-Bi-2-Naphtho
    • [1,1'-Binaphthalene]-2,2'-diol
    • binol
    • 1,1'-Binaphthyl-2,2'-diol
    • (R)-[1,1'-Binaphthalene]-2,2'-diol
    • beta-Binaphthol
    • (R)-1,1'-Bi-2-naphthol
    • (S)-[1,1'-binaphthalene]-2,2'-diol
    • (R)-BINOL
    • Chiral binaphthol
    • Bis-beta-naphthol
    • (S)-Binaphthol
    • (R)-Binaphthol
    • 2,2'-Dihydroxydinaphthyl
    • 1,1'-Bis-2-naphthol
    • 2,2'-Dihydroxy-1,1'-dinaphthyl
    • 2
    • 2,2'-Dihydroxybinaphthalene
    • (+/-)-2,2'-DIHYDROXY-1,1'-BINAPHTHYL
    • RACEMIC 2,2'-DIHYDROXY-1,1'-BINAPHTHYL
    • BINOL, (R)-
    • (1,1'-BINAPHTHALENE)-2,2'-DIOL
    • rac-2,2'-dihydroxy-1,1'-binaphthyl
    • BCP23136
    • AKOS000280003
    • NS00005394
    • Q-103560
    • ( inverted exclamation markA)-1,1'-Bi(2-naphthol)
    • 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
    • (-)-1,1'-Bi-2-naphthol
    • (r)-1,1'-binaphthyl-2,2'-diol
    • (-)-(1S)-(1,1'-Binaphthalene)-2,2'-diol
    • (+)-(1R)-(1,1'-Binaphthalene)-2,2'-diol
    • EN300-67379
    • (1r)-[1,1'-binaphthalene]-2,2'-diol
    • (+)-1,1'-Binaphthyl-2,2'-diol
    • (R)-(+)-1,1'-Bi(2-naphthol), 99%
    • (+)-(R)-2,2'-dihydroxy-1,1'-binaphthyl
    • BINOL, (S)-
    • CS-D1439
    • (+)-2,2'-Binaphthol
    • (RS)-1,1'-BI-2-NAPHTHOL
    • BRN 0997518
    • (S)-2,2'-Dihydroxy-1,1'-binaphthalene
    • AM62789
    • (+/-)-1,1'-BIS(2-NAPHTHOL)
    • (r)-2,2'-dihydroxy-1,1'-binaphthalene
    • CS-W018498
    • Binol, (+)-
    • (s)-2,2'-binaphthol
    • (+)-1,1'-Bis(2-naphthol)
    • J-503719
    • J-011889
    • (S)-2,2'-Dihydroxy-1,1'-binaphthyl
    • B1142
    • FT-0602420
    • (R)-2,2'-Binaphthol
    • BCP30910
    • SCHEMBL29027
    • M6IDZ128WT
    • (R)-(+)-BINOL
    • 1,1a(2)-Bi-2-naphthol
    • CHEBI:189881
    • (+)-2,2'-Dihydroxy-1,1'-binaphthalene
    • AC-2795
    • F0001-0669
    • (+)-2,2'-Dihydroxy-1,1'-dinaphthyl
    • (+/-)-1,1'-Bi(2-naphthol)
    • Bis-.beta.-naphthol
    • 1-(2-oxidanylnaphthalen-1-yl)naphthalen-2-ol
    • (-)-1,1'-Binaphthyl-2,2'-diol
    • 2,2'-Dihydroxy-1,1'-binaphthalene
    • (R)-(+)-1,1'-Bi(2-naphthol)
    • GS-3437
    • Binol (S)-(-)-form [MI]
    • [1,1']Binaphthalenyl-2,2'-diol
    • MFCD00004068
    • (+)-BI-.BETA.-NAPHTHOL
    • Q-103561
    • (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthalene
    • UNII-25AB254328
    • DTXSID9060526
    • (r)-2,2'-dihydroxy-[1,1']-binaphthyl
    • (1R)-2,2'-Dihydroxy-[1,1']-binaphthyl
    • 602-09-5
    • (R)-(+)-2,2'-Dihydroxy-1,1'-binaphthalene
    • Binol (R)-(+)-form [MI]
    • AI3-19388
    • .alpha.-Binaphthyl-2,2'-diol
    • 18531-99-2
    • Binol, (-)-
    • NSC27049
    • UNII-54OT5RRV4C
    • BP-21310
    • (S)-1,1'-binaphthalene-2,2'-diol
    • 2,1'-binaphthalene
    • Benzamide,N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[2-(dimethylamino)ethoxy]-
    • 2,2'-DIHYDROXY-[1,1']-BINAPHTHYL
    • (1,1'-Binaphthalene)-2,2'-diol, (S)-(-)-
    • (R)-Bi-2-naphthol
    • (-)-Binol
    • (+/-)-1,1'-bi-2-naphthol
    • CHEMBL138718
    • (S)-(+)-1,1`-Bi-2-naphthol
    • (+/-)-1,1'-Bi(2-naphthol), puriss., >=99.0% (NT)
    • EC 606-050-5
    • 25AB254328
    • alpha-Binaphthyl-2,2'-diol
    • (+/-)-BINOL
    • UNII-M6IDZ128WT
    • (s)-1,1'-binaphthyl-2,2'-diol
    • [1,1']-binaphthalenyl-2,2'-diol
    • Q-200048
    • AKOS015950645
    • (R)-(+)-1,1`-Bi-2-naphthol
    • (+/-)-2,2'-Dihydroxy-1,1'-dinaphthyl
    • (r)-(+)-bi-2-naphthol
    • NSC 27049
    • BCP23230
    • (S)-(-)-1,1'-Bi(2-naphthol), 99%
    • Q161292
    • AC-6133
    • (-)-Bi-beta-naphthol
    • (R)-(+)-1
    • (r)-(+)-1,1-bi-2-naphthol
    • 54OT5RRV4C
    • s-(-)-2,2'-dihydroxy-1,1'-dinaphthyl
    • (+)-Bi-beta-Naphthol
    • (+)-Bi-2-naphthol
    • (S)-(-)-1,1'-bi-2-naphtol
    • FT-0605200
    • (R)-(+)-1,1'-Bi(2-naphthol), puriss., >=99.0% (sum of enantiomers, HPLC)
    • 1,1'-Bi-2-naphthol, 99%
    • B0461
    • (-)-1,1'-Bis(2-naphthol)
    • 4-06-00-07020 (Beilstein Handbook Reference)
    • 1-(2-hydroxy-1-naphthalenyl)-2-naphthalenol
    • (+/-)-1,1'-Binaphthalene-2,2'-diol
    • (1,1'-Binaphthalene)-2,2'-diol, (R)-(+)-
    • InChI=1/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22
    • 2,1'-binaphthyl
    • r-(+)-2,2'-dihydroxy-1,1'-dinaphthyl
    • B1100
    • BINOL [MI]
    • (R)-(1,1'-Binaphthalene)-2,2'-diol
    • EINECS 210-014-0
    • (+)-2,2'-dihydroxy-1,1'-binaphthyl
    • (+)-1,1'-Bi-2-naphthol
    • AKOS015950732
    • (+/-)-2,2'-DIHYDROXY-1,1'-BINAPHTHALENE
    • A832643
    • (+/-)-1,1'-BINAPHTHYL-2,2'-DIOL
    • .beta.-Binaphthol
    • rac-[1,1'-Binaphthalene]-2,2'-diol
    • (s)-1,1'-bi-2-naphthol
    • (+/-)-BI-.BETA.-NAPHTHOL
    • (R)-1,1'-Binaphthalene-2,2'-diol
    • 18531-94-7
    • (-)-BI-.BETA.-NAPHTHOL
    • (5)-1,1'-bi-2-naphthol
    • NSC-27049
    • r-(+)-1,1'-bi-2-naphthol
    • 2,2'-dihydroxyl-1,1'-binaphthyl
    • (-)-2,2'-Binaphthol
    • FT-0604444
    • A812947
    • (R)-1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol
    • (RS)-1,1'-Bi-2,2'-naphthol
    • (R)-(+)-1,1 inverted exclamation marka-Bi(2-naphthol)
    • R-(+)-2,2-Dihydroxy-1,1-dinaphthyl; (R)-BINOL
    • (S)-(-)-1,1\\'-bi-2-naphthol
    • (R)-(+)-1,1\\'-Bi-2-naphthol
    • DB-002116
    • (+/-)-1,1'-Binaphthalene-2,2'-diol; 2,2'-Dihydroxy-1,1'-binaphthyl
    • S-(-)-2,2-Dihydroxy-1,1-binaphthyl; (S)-BINOL
    • MDL: MFCD00004068
    • Inchi: 1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
    • InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)O
    • BRN: 4296068

Computed Properties

  • Exact Mass: 286.09900
  • Monoisotopic Mass: 286.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1 g/cm3
  • Melting Point: 207.0 to 212.0 deg-C
  • Boiling Point: 388.69°C (rough estimate)
  • Flash Point: 218.9°C
  • Refractive Index: -36.0 ° (C=1, THF)
  • Solubility: dioxane: 50 mg/mL, clear
  • PSA: 40.46000
  • LogP: 5.07120
  • Merck: 14,1226
  • Specific Rotation: -35.5 º (c=1, THF)
  • Optical Activity: [α]22/D −34°, c = 1 in THF
  • Solubility: dioxane: 50 mg/mL, clear

(1S)-[1,1'-Binaphthalene]-2,2'-diol Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H319
  • Warning Statement: P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25-36
  • Safety Instruction: 26-45
  • FLUKA BRAND F CODES:10
  • RTECS:DU3106100
  • Hazardous Material Identification: T
  • Risk Phrases:R36/37/38
  • Safety Term:S24/25
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature

(1S)-[1,1'-Binaphthalene]-2,2'-diol Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

(1S)-[1,1'-Binaphthalene]-2,2'-diol Pricemore >>

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(1S)-[1,1'-Binaphthalene]-2,2'-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
The Ullmann coupling reaction of axially chiral (S)-2,2'-bis(1-iodo-2-naphthyloxycarbonyl)-1,1'-binaphthyl
Miyano, Sotaro; Shimizu, Kunitoshi; Sato, Shinya; Hashimoto, Harukichi, Bulletin of the Chemical Society of Japan, 1985, 58(4), 1345-6

(1S)-[1,1'-Binaphthalene]-2,2'-diol Raw materials

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Amadis Chemical Company Limited
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(CAS:18531-99-2)(1S)-[1,1'-Binaphthalene]-2,2'-diol
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:18531-99-2)(S)-(-)-1,1'-Bi-2-naphthol
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Additional information on (1S)-[1,1'-Binaphthalene]-2,2'-diol

Binaphthol (Cas No. 18531-99-2): A Comprehensive Overview

The compound Binaphthol, also known as [1,1'-Binaphthalene]-2,2'-diol and designated by the CAS number 18531-99-2, is a chiral binaphthyl derivative that has garnered significant attention in the fields of organic chemistry, catalysis, and materials science. This molecule, with its unique structure and properties, has become a cornerstone in the development of asymmetric catalysts and chiral recognition systems. Recent advancements in its synthesis, applications, and structural modifications have further solidified its importance in modern chemical research.

Binaphthol consists of two naphthalene rings connected by a single bond at the 1-position, with hydroxyl groups (-OH) at the 2-position of each ring. The stereochemistry of the molecule is defined by the configuration at the central carbon atom (C-1), which can be either R or S, leading to two enantiomeric forms: (R)-Binaphthol and (S)-Binaphthol. This chirality is crucial for its applications in asymmetric catalysis, where it serves as a chiral ligand for transition metal catalysts.

One of the most notable applications of Binaphthol is in the development of chiral binap-based catalysts, such as those used in the Sharpless asymmetric dihydroxylation reaction and the Noyori asymmetric hydrogenation. These catalysts have revolutionized organic synthesis by enabling the production of enantiomerically enriched compounds with high efficiency and selectivity. Recent studies have focused on optimizing the stability and enantioselectivity of these catalysts through modifications to the binap backbone, including functionalization with electron-donating or withdrawing groups.

In addition to its role in catalysis, Binaphthol has found applications in chiral recognition and sensing. Its ability to form stable complexes with metal ions makes it a valuable tool in analytical chemistry for enantioselective separations and detections. For instance, modified binap derivatives have been employed as chiral selectors in capillary electrophoresis and chromatography, enabling high-resolution separation of enantiomers.

Recent research has also explored the use of Binaphthol in materials science, particularly in the development of chiral liquid crystals and self-assembled monolayers. These materials exhibit unique optical properties due to the inherent chirality of Binaphthol, making them promising candidates for applications in optoelectronics and photonics.

The synthesis of Binaphthol has been a subject of extensive study, with various methods being developed to achieve high yields and enantiomeric excesses. One prominent approach involves the use of enzymatic resolutions or dynamic kinetic resolutions to separate racemic mixtures into their enantiomeric components. Alternatively, asymmetric syntheses using organocatalysts or transition metal catalysts have been employed to directly access enantiomerically pure Binaphthol derivatives.

Despite its widespread use, challenges remain in fully harnessing the potential of Binaphthol for industrial applications. Issues such as scalability, cost-effectiveness, and long-term stability need to be addressed to ensure its broader adoption across various sectors.

In conclusion, Binaphthol (Cas No. 18531-99-2) stands as a testament to the ingenuity of modern chemistry, offering versatile applications across multiple disciplines. With ongoing research focusing on its structural modifications and novel applications, this compound continues to pave new avenues for innovation in catalysis, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:18531-99-2)(1S)-[1,1'-Binaphthalene]-2,2'-diol
A1199545
Purity:99%
Quantity:500g
Price ($):248.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:18531-99-2)(S)-(-)-1,1'-Bi-2-naphthol
LE2055;LE1692615
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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